molecular formula C13H11ClN6O B8007015 5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ CAS No. 1443278-82-7

5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+

Cat. No.: B8007015
CAS No.: 1443278-82-7
M. Wt: 302.72 g/mol
InChI Key: KQZYQUSHONABSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-phenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (hereafter referred to as Compound X) is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-chlorophenyl group at position 5, a methyl group at position 7, and a carboxylic acid moiety at position 2. The structural versatility of triazolopyrimidines allows for extensive modifications, making them a focus of medicinal chemistry research.

Properties

IUPAC Name

5-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6O/c1-7-6-10(8-2-4-9(14)5-3-8)16-13-17-11(12(21)18-15)19-20(7)13/h2-6H,15H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZYQUSHONABSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121072
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443278-82-7
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443278-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,3-Di-Keto Precursor

The 1,3-di-keto compound, 4-chlorophenylacetylacetone , is synthesized via Claisen condensation of ethyl 4-chlorophenylacetate with methyl acetate in the presence of sodium ethoxide. This yields a diketone with a 4-chlorophenyl group (R) and methyl group (R') at the α-positions:

4-Cl-C6H4CH2CO2Et+CH3CO2MeNaOEt4-Cl-C6H4COCH2COCH3\text{4-Cl-C}6\text{H}4\text{CH}2\text{CO}2\text{Et} + \text{CH}3\text{CO}2\text{Me} \xrightarrow{\text{NaOEt}} \text{4-Cl-C}6\text{H}4\text{COCH}2\text{COCH}3

The product is purified by recrystallization from ethanol.

Cyclocondensation with 5-Amino-4H-1,2,4-Triazole

The diketone reacts with 5-amino-4H-1,2,4-triazole-2-carboxylic acid in refluxing acetic acid to form the triazolopyrimidine core. The reaction proceeds via nucleophilic attack and cyclodehydration:

Diketone+TriazoleΔ,AcOHTriazolopyrimidine intermediate\text{Diketone} + \text{Triazole} \xrightarrow{\Delta, \text{AcOH}} \text{Triazolopyrimidine intermediate}

Key parameters:

  • Solvent : Acetic acid or ethanol

  • Temperature : 80–100°C

  • Yield : 60–75%

Functionalization at Position 7

The methyl group at position 7 is introduced either during cyclocondensation (via the diketone’s R' group) or through post-synthetic modification of a 7-chloro intermediate.

Direct Incorporation via Diketone Design

Using 4-chlorophenylacetylacetone as the diketone ensures the methyl group is pre-installed at position 7, eliminating the need for subsequent substitution.

Chlorination-Substitution Pathway

For diketones lacking the methyl group, a 7-chloro intermediate is first generated:

Chlorination with POCl₃

The 7-hydroxytriazolopyrimidine intermediate is treated with phosphoryl chloride (POCl₃) under reflux:

7-OH Intermediate+POCl3Δ7-Cl Intermediate\text{7-OH Intermediate} + \text{POCl}_3 \xrightarrow{\Delta} \text{7-Cl Intermediate}

  • Conditions : Toluene, 110°C, 4–6 hours

  • Yield : 85–90%

Methylation via Nucleophilic Substitution

The 7-chloro intermediate undergoes substitution with methylamine or methyl Grignard reagents:

7-Cl Intermediate+CH3MgBrTHF, 0°C7-CH3Derivative\text{7-Cl Intermediate} + \text{CH}3\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{7-CH}3 \text{Derivative}

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 50–65%

Carboxylic Acid Group Introduction

The carboxylic acid at position 2 is derived from hydrolysis of a pre-installed ester or nitrile group on the triazole moiety.

Ester Hydrolysis

If the triazole starting material is an ester (e.g., ethyl 5-amino-4H-1,2,4-triazole-2-carboxylate), hydrolysis under basic conditions yields the carboxylic acid:

Ester+NaOHH2O/EtOHCarboxylic Acid\text{Ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Carboxylic Acid}

  • Conditions : 2 M NaOH, reflux, 6–8 hours

  • Yield : 90–95%

Nitrile Hydrolysis

For nitrile-containing intermediates, hydrolysis with sulfuric acid or hydrogen peroxide provides the acid:

Nitrile+H2SO4ΔCarboxylic Acid\text{Nitrile} + \text{H}2\text{SO}4 \xrightarrow{\Delta} \text{Carboxylic Acid}

  • Conditions : 50% H₂SO₄, 80°C, 12 hours

  • Yield : 70–80%

Purification and Characterization

Final purification involves acid-base extraction and recrystallization:

  • Acidification : Adjust pH to 2–3 with HCl to precipitate the carboxylic acid.

  • Filtration : Collect the precipitate and wash with cold water.

  • Recrystallization : Use ethanol/water (1:1) to yield pure product.

Key Analytical Data :

  • Melting Point : 215–217°C (decomposition)

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.75 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 2.65 (s, 3H, CH₃)

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Direct Cyclocondensation Fewer steps; higher overall yieldRequires specialized diketone synthesis60–75%
Chlorination-Substitution Flexible for diverse C7 substituentsLower yield in methylation step50–65%

Industrial-Scale Considerations

For large-scale production, the direct cyclocondensation route is preferred due to its streamlined process. Key optimizations include:

  • Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation.

  • Solvent Recycling : Ethanol recovery via distillation reduces costs.

Emerging Alternatives

Recent advancements explore enzymatic hydrolysis of ester intermediates and flow chemistry for improved reaction control, though these methods remain experimental .

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties : Research has indicated that triazole derivatives possess anticancer properties. The specific compound under discussion has been shown to inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Activity : Studies have demonstrated that triazole compounds can exhibit antimicrobial properties. The presence of the chloro group enhances the efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives of triazoles have been reported to possess anti-inflammatory properties. This could lead to applications in treating inflammatory diseases and conditions .

Anticancer Activity Study

A study published in a peer-reviewed journal investigated the effects of 5-(4-Chloro-Phenyl)-7-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxylic Acid on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy Assessment

In another case study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazolopyrimidine derivatives include:

  • Position of substituents : The placement of functional groups (e.g., carboxylic acid, halogens, or alkyl chains) significantly impacts biological activity and physicochemical properties.
  • Type of substituents : Electron-withdrawing groups (e.g., chlorine) enhance metabolic stability, while electron-donating groups (e.g., methoxy) may improve solubility .
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
Compound X 5-(4-Cl-Ph), 7-Me, 2-COOH 274.67 g/mol Anti-tubercular lead candidate
7-Chloro-5-(4-Cl-Ph)-triazolopyrimidine 5-(4-Cl-Ph), 7-Cl 259.44 g/mol Intermediate for anti-TB agents
N-(4-Cl-Ph)-5-Me-7-CF3-pyrazolo-pyrimidine 5-(4-Me-Ph), 7-CF3, 2-CONH(4-Cl-Ph) 316.30 g/mol Antischistosomal activity
Ethyl 5-Me-7-Ph-triazolopyrimidine-2-COOEt 5-Me, 7-Ph, 2-COOEt 335.09 g/mol Improved lipophilicity
5-(3-Cl-Ph)-2-(MeNHCH2)-7-NH2-triazolopyrimidine 5-(3-Cl-Ph), 2-(MeNHCH2), 7-NH2 Enhanced Plasmodium falciparum inhibition

Physicochemical Properties

  • Purity and Stability : Compound X (95% purity, CAS 1018143-17-3) demonstrates stability under standard storage conditions, comparable to other triazolopyrimidines in .
  • Thermal Properties : Methyl and trifluoromethyl substituents (e.g., in ) increase thermal stability, whereas carboxylic acids may introduce hygroscopicity .

Biological Activity

Molecular Structure

The molecular formula of 5-CPT is C11H9ClN4O2C_{11}H_{9}ClN_{4}O_{2} with a molecular weight of approximately 252.67 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is key to its biological activity.

PropertyValue
Molecular Weight252.67 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that 5-CPT exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results showed that 5-CPT inhibited bacterial growth effectively, suggesting potential as an antibacterial agent .

Anticancer Potential

5-CPT has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death .

Anti-inflammatory Effects

In vivo studies have shown that 5-CPT possesses anti-inflammatory properties. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of 5-CPT in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes .

Study on Antimicrobial Efficacy

In a controlled study, 5-CPT was tested against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity against Gram-positive bacteria with MIC values ranging from 15 to 30 µg/mL .

Cancer Cell Line Research

A detailed analysis involving various concentrations of 5-CPT revealed a dose-dependent response in HeLa cells. At concentrations above 10 µM, significant apoptosis was observed, with flow cytometry confirming an increase in Annexin V positive cells .

In Vivo Anti-inflammatory Study

In a murine model of arthritis, administration of 5-CPT resulted in a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Q & A

Q. What are the recommended synthetic protocols for preparing 5-(4-chloro-phenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of precursor heterocycles with substituted carboxamides or esters. For triazolopyrimidine derivatives, optimized protocols include:

  • Solvent Systems : Ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine phosphate) as a catalyst achieves higher yields (~85%) compared to molten-state TMDP, which poses safety risks due to high toxicity .
  • Temperature Control : Reactions conducted at 80–90°C under reflux for 6–8 hours minimize side products like hydrolyzed esters .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane (3:7) resolves structural isomers.

Q. How should researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6) confirm substitution patterns (e.g., 4-chloro-phenyl at C5, methyl at C7) by matching peak shifts to analogous triazolopyrimidines .
  • IR Spectroscopy : Carboxylic acid C=O stretches near 1680–1700 cm1^{-1} and triazole ring vibrations at 1550–1600 cm1^{-1} validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 345.05) and fragments (e.g., loss of COOH group at m/z 289.08) .

Q. What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • pH Adjustment : Dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to prevent precipitation. The carboxylic acid group enhances aqueous solubility at neutral/basic pH .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability during long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N3 atom is a reactive hotspot for covalent binding .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). The 4-chloro-phenyl group shows hydrophobic interactions with ATP-binding pockets .

Q. How do structural modifications influence bioactivity, and what are the trade-offs in synthetic feasibility?

Methodological Answer:

  • Substitution at C2 : Replacing carboxylic acid with esters (e.g., ethyl) increases lipophilicity (logP +1.2) but requires post-synthesis hydrolysis .
  • Heterocycle Fusion : Adding spiro-cyclopentane (as in ) enhances rigidity and target selectivity but reduces yield by 20–30% due to steric hindrance .
  • Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA/CoMSIA to correlate electronic parameters (e.g., Hammett σ) with IC50_{50} values .

Q. What experimental designs resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Standardized Assays : Re-test activity under uniform conditions (e.g., 10% FBS, 37°C, 72-hour incubation). Discrepancies often arise from assay-specific factors like serum protein binding .
  • Control for Hydrolysis : Monitor stability in cell media via LC-MS to rule out degradation artifacts .

Q. How can researchers assess environmental persistence and ecotoxicology risks?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light (254 nm) and track half-life via HPLC. Chlorinated aromatics degrade slower (t1/2_{1/2} >48 hours) than non-halogenated analogs .
  • Microtox Assay : Test acute toxicity to Vibrio fischeri; EC50_{50} values <1 mg/L indicate high aquatic toxicity .

Q. What advanced analytical techniques differentiate polymorphic forms?

Methodological Answer:

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • Solid-State NMR : 13C^{13}C cross-polarization magic-angle spinning (CP-MAS) detects hydrogen-bonding networks in carboxylic acid dimers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.